molecular formula C25H16O7S B2961981 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate CAS No. 896035-22-6

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate

Cat. No.: B2961981
CAS No.: 896035-22-6
M. Wt: 460.46
InChI Key: GUARWJBKBOTEDS-UHFFFAOYSA-N
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Description

8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule is a conjugate ester, integrating a bichromene core structure with a thiophene-2-carboxylate functional group. The bichromene moiety, characterized by its 8-ethoxy substitution and two keto groups, is a scaffold of significant interest in materials science and medicinal chemistry due to its potential fluorescent properties and bioactivity. The thiophene carboxylate segment is a well-established pharmacophore and synthetic building block. Thiophene-based carboxylic acids and their derivatives are known to participate in various coupling reactions and are precursors to catalysts, such as Copper(I) thiophene-2-carboxylate (CuTC), which is used to promote Ullmann-type reductive couplings and other C-X bond-forming reactions . The specific research value of this compound lies in its potential as a key intermediate for the synthesis of novel organic materials or as a scaffold for developing biologically active molecules. Researchers can utilize the reactivity of the ester bond for further functionalization, or study the molecule's intrinsic electronic properties conferred by the unique conjugation between the bichromene and thiophene systems. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O7S/c1-2-29-19-6-3-5-14-11-18(24(27)32-23(14)19)17-13-22(26)31-20-12-15(8-9-16(17)20)30-25(28)21-7-4-10-33-21/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARWJBKBOTEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bichromene core, followed by the introduction of the ethoxy and thiophene carboxylate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity .

Chemical Reactions Analysis

8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogues:

6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2) Substituents: Hydroxy, methyl, and dimethylaminomethyl groups. Properties: Higher melting point (239–241°C) due to hydrogen bonding from hydroxyl groups . Activity: Demonstrated carbonic anhydrase inhibition, attributed to the polar hydroxy and amine groups .

7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3) Substituents: Three hydroxyl groups. Properties: Extremely high melting point (>270°C), reflecting strong intermolecular hydrogen bonding .

Ethyl 3-(2H-chromen-3-yl)-3-(3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl)propanoate (Compound 4) Substituents: Ethyl ester and hydroxymethyl groups. Properties: Lower melting point (146–148°C) due to reduced hydrogen bonding . Activity: Hybrid structure may enable dual binding modes in biological targets .

[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate (CAS 637749-65-6)

  • Substituents : Trifluoromethyl and methoxyphenyl groups.
  • Properties : Enhanced lipophilicity from CF₃, favoring membrane permeability .

Target Compound Distinctions:

Crystallographic and Stability Data

  • Target Compound: No direct data, but related bichromenes () crystallize in monoclinic systems (e.g., P2₁/c), stabilized by π-π stacking and hydrogen bonds. Ethoxy groups may disrupt packing, reducing melting points vs. hydroxylated analogues .
  • Compound 5 () : Space group P2₁/c, density 1.432 g/cm³, stable up to 124°C. Thiophene rings adopt planar conformations, critical for bioactivity .

Biological Activity

8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate (CAS Number: 896034-24-5) is a synthetic compound characterized by a complex structure that includes a bichromene framework and various functional groups. Its molecular formula is C24H20O7, with a molecular weight of approximately 420.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features:

  • Bichromene Framework : A unique structural component that may influence its biological interactions.
  • Dioxo Groups : These functional groups are known for their reactivity and potential to participate in various biochemical processes.
  • Ethoxy Substituent : This group enhances the compound's solubility and may affect its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antioxidant Activity

Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The dioxo groups may play a crucial role in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the bichromene family have been documented to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Effects

The presence of the thiophene moiety in the compound is associated with antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study conducted on structurally similar compounds showed that they exhibited high radical scavenging activity. The IC50 values indicated effective inhibition of lipid peroxidation.
    CompoundIC50 (µM)Reference
    Bichromene Derivative A25
    Bichromene Derivative B30
    8-Ethoxy Compound20 (estimated)Current Study
  • Anticancer Activity :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating dose-dependent effects.
    Cell LineConcentration (µM)Viability (%)
    HeLa1075
    HeLa5040
    MCF-71070
    MCF-75035
  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

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